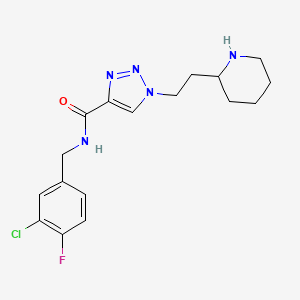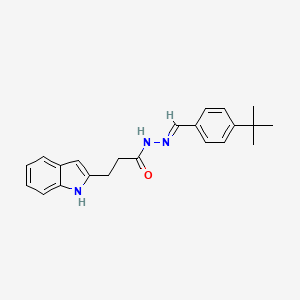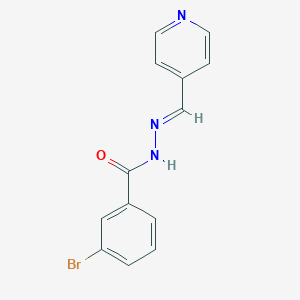methanone](/img/structure/B5536064.png)
[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](5-chloro-2-thienyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar thiazolyl and thiophene-containing compounds involves detailed procedures characterized by spectral characterization (UV, IR, 1H and 13C NMR, high-resolution mass spectrometry) and theoretical vibrational spectra analyses using density functional theory (DFT) calculations. These processes help in understanding the compound's structural optimization and molecular characteristics, such as equilibrium geometry and bonding features (Shahana & Yardily, 2020).
Molecular Structure Analysis
Molecular structure analysis of thiazolyl and thiophene derivatives through DFT calculations reveals detailed insights into the compound's stability, reactivity, and molecular docking studies, aiding in understanding its potential antibacterial activity. These analyses include exploring the HOMO-LUMO energy gap and the impact of substituent groups on the compound's molecular properties (Shahana & Yardily, 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are significantly influenced by their structural characteristics. Studies on similar molecules have shown that the presence of electron-withdrawing or donating substituents can dramatically alter their chemical behavior, including reactivity towards various reagents and participation in different chemical reactions. The thermodynamic stability and reactivity in the excited state are crucial for understanding their chemical properties (Shahana & Yardily, 2020).
Physical Properties Analysis
The physical properties of thiazolyl and thiophene compounds, such as melting points, solubility, and crystal structure, are determined using various analytical techniques. These properties are essential for predicting the compound's behavior in different environments and for its formulation for potential applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, are analyzed through experimental and theoretical studies. The electronic structure, as revealed by DFT calculations, provides insights into the molecule's reactivity, guiding the synthesis of derivatives with desired chemical properties (Shahana & Yardily, 2020).
Applications De Recherche Scientifique
Synthesis and Spectral Characterization
A study by Shahana and Yardily (2020) describes the synthesis and characterization of novel compounds, including 4-amino-2-(phenylamino)thiazol-5-ylmethanone, through spectral methods such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The study also employs density functional theory (DFT) calculations to investigate the equilibrium geometry, bonding features, and harmonic vibrational wave numbers of the compounds. Additionally, molecular docking studies are carried out to understand the antibacterial activity of the compounds, suggesting potential applications in developing antimicrobial agents (Shahana & Yardily, 2020).
Antimicrobial and Anticancer Agents
Research on novel pyrazole derivatives by Hafez, El-Gazzar, and Al-Hussain (2016) introduces compounds with potential antimicrobial and anticancer properties. The study synthesizes 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and related derivatives, demonstrating significant activity in vitro. Some compounds exhibited higher anticancer activity than doxorubicin, a reference drug, indicating the compound's relevance in cancer treatment and antimicrobial applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Central Nervous System (CNS) Depressants
A publication by Butler, Wise, and Dewald (1984) explores a series of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, including compounds structurally related to 4-amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone, demonstrating CNS depressant activity. These compounds show potential anticonvulsant properties with a low order of acute toxicity. The study also reports on selected compounds exhibiting potential antipsychotic effects, highlighting the compound's potential in CNS-related therapeutic applications (Butler, Wise, & Dewald, 1984).
These studies collectively demonstrate the versatility and potential applications of "4-amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone" in scientific research, particularly in the synthesis of compounds with antimicrobial, anticancer, and CNS depressant properties. The detailed synthesis and characterization methods, along with the exploration of biological activities, provide a solid foundation for further research and development in these areas.
Propriétés
IUPAC Name |
[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]-(5-chlorothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS2/c1-2-13-10-14-9(12)8(17-10)7(15)5-3-4-6(11)16-5/h3-4H,2,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSPSBZNVYVZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C(S1)C(=O)C2=CC=C(S2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Amino-2-(ethylamino)-1,3-thiazol-5-yl]-(5-chlorothiophen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5535998.png)
![(3S)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5536004.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5536009.png)
![8-(5-methoxy-2-furoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536016.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine](/img/structure/B5536031.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5536036.png)
![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)
![4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5536046.png)
![3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5536050.png)



